



# Application Notes and Protocols for Lentiviral shRNA Knockdown of DKK3

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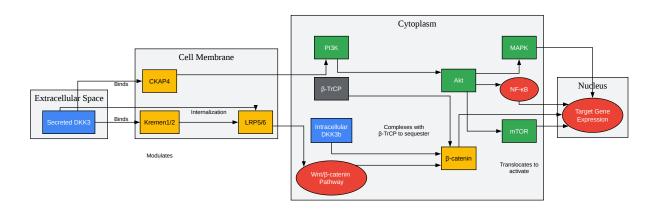
#### Introduction

Dickkopf-3 (DKK3), a member of the Dickkopf family of secreted proteins, plays a multifaceted role in various cellular processes, including embryonic development, cell proliferation, and apoptosis.[1][2][3] Its function is context-dependent, acting as a tumor suppressor in some cancers while promoting oncogenic activities in others.[2][4][5] The intricate involvement of DKK3 in signaling pathways such as Wnt, PI3K/Akt, and MAPK makes it a compelling target for research and therapeutic development.[1][6] Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for the stable, long-term silencing of target genes, providing a robust system for investigating gene function.[7][8][9] This document provides detailed protocols for the lentiviral shRNA knockdown of DKK3, from vector selection and lentivirus production to the validation of gene silencing and downstream functional assays.

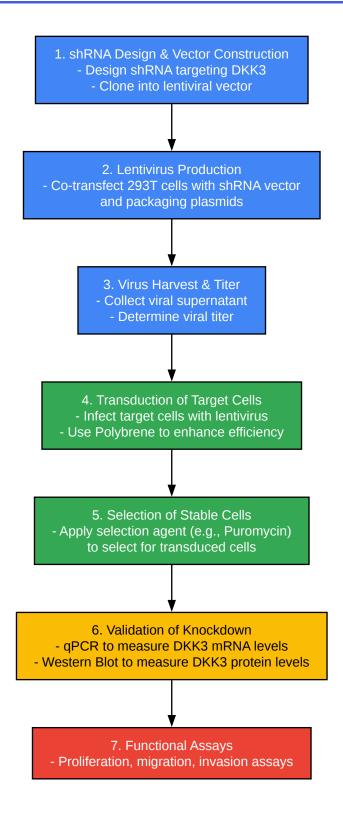
## I. DKK3 Signaling Pathways

DKK3 is known to modulate several key signaling pathways. Unlike other DKK family members that are well-established antagonists of the Wnt/β-catenin pathway, the role of DKK3 is more complex.[10] It can interact with Kremen1/2 receptors, potentially potentiating Wnt signaling. [10] However, an intracellular isoform, DKK3b, can inhibit Wnt/β-catenin signaling by sequestering β-catenin in the cytoplasm.[1][2] Furthermore, DKK3 has been shown to influence the PI3K/Akt/mTOR and MAPK signaling pathways, impacting cell proliferation, migration, and invasion.[6] Secreted DKK3 can also activate NF-κB signaling.[1][2]









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